molecular formula C7H5NO2 B1593910 2,5-Dihydroxybenzonitrile CAS No. 4640-29-3

2,5-Dihydroxybenzonitrile

Cat. No. B1593910
CAS RN: 4640-29-3
M. Wt: 135.12 g/mol
InChI Key: APGLXTXFTYAQKC-UHFFFAOYSA-N
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Description

2,5-Dihydroxybenzonitrile is a chemical compound with the molecular formula C7H5NO2 . It has a molecular weight of 135.12 . The IUPAC name for this compound is 2,5-dihydroxybenzonitrile .


Molecular Structure Analysis

The molecular structure of 2,5-Dihydroxybenzonitrile is represented by the formula C7H5NO2 . The InChI code for this compound is 1S/C7H5NO2/c8-4-5-3-6(9)1-2-7(5)10/h1-3,9-10H .


Physical And Chemical Properties Analysis

2,5-Dihydroxybenzonitrile has a molecular weight of 135.12 . The compound’s boiling point is predicted to be 347.4°C . Its density is predicted to be 1.42 g/cm3 .

Scientific Research Applications

Photoreactivity and Chemical Transformations

  • Photoreactivity Studies: Research on related compounds, such as 5-chloro-2-hydroxybenzonitrile, reveals insights into the photoreactivity of halogenated benzonitriles. These studies involve detecting transient species formed during photochemical reactions, understanding their reactivity, and analyzing primary photoproducts (Bonnichon et al., 1999).

Applications in Corrosion Inhibition

  • Corrosion Inhibition: Derivatives of 2-aminobenzene-1,3-dicarbonitriles, which include structural similarities to 2,5-dihydroxybenzonitrile, have been synthesized and evaluated for their effectiveness in inhibiting corrosion on various metals. These derivatives demonstrate promising applications in protecting metals from corrosion, particularly in acidic environments (Verma et al., 2015).

Exploration in Biomedical Research

  • Antitumor Properties: Compounds structurally related to 2,5-dihydroxybenzonitrile, such as dihydroxybenzonitriles, have been explored for their potential antitumor effects. These studies focus on inhibiting specific enzymes and assessing the impact on cell growth and cancer cell viability (Wick & Fitzgerald, 1987).

Analytical Applications

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): 2,5-Dihydroxybenzoic acid, a derivative of 2,5-dihydroxybenzonitrile, is widely used in MALDI mass spectrometry. Its stability and effectiveness as a matrix compound for analyzing various materials have been extensively studied (Teearu et al., 2014).

Chemical Synthesis and Molecular Studies

  • Synthesis of Complex Molecules: The synthesis of novel molecules, such as 5-Bromo-2-Isobutoxybenzonitrile, involves using 2,5-dihydroxybenzonitrile as an intermediate. Such syntheses contribute to the production of complex molecules for various applications, including pharmaceuticals (Meng Fan-hao, 2012).

Environmental and Agricultural Research

  • Herbicide Resistance in Plants: Genes encoding specific enzymes that detoxify herbicides, such as bromoxynil (a derivative of 4-hydroxybenzonitrile), have been introduced into plants to confer resistance. This research opens pathways for developing herbicide-resistant crops, enhancing agricultural productivity (Stalker et al., 1988).

Safety And Hazards

2,5-Dihydroxybenzonitrile is classified as a hazardous substance . It is combustible and can cause skin and eye irritation . It is also harmful if swallowed or in contact with skin . Protective measures such as wearing chemical impermeable gloves and ensuring adequate ventilation are recommended when handling this compound .

properties

IUPAC Name

2,5-dihydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c8-4-5-3-6(9)1-2-7(5)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGLXTXFTYAQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196834
Record name 2,5-Dihydroxybenzonitrile
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydroxybenzonitrile

CAS RN

4640-29-3
Record name 2,5-Dihydroxybenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentisonitrile
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Record name 2,5-Dihydroxybenzonitrile
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Record name 2,5-dihydroxybenzonitrile
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Record name GENTISONITRILE
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Synthesis routes and methods

Procedure details

Trifluoroacetic anhydride (3.06 mL, 22 mmoles) was added dropwise to a stirred, ice-cooled solution of 34 (770 mg, 5.0 mmoles) in 10 mL of dry THF and anhydrous pyridine (3.23 mL, 40 mmoles) at such a rate that the temperature was kept below 5° C. The addition was over in 30 minutes. The reaction mixture was then allowed to warm to room temperature and stirred for another 16 hr. 650 mL of CH2Cl2 was added and the organic solution was washed with water (3×10 mL) and saturated brine (3×15 mL), dried on Na2SO4 and evaporated under reduced pressure. The crude product was applied to silica gel (230-400 mesh, ethyl acetate) to yield 462 milligrams (68%) of 20.
Quantity
3.06 mL
Type
reactant
Reaction Step One
[Compound]
Name
34
Quantity
770 mg
Type
reactant
Reaction Step Two
Quantity
3.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
reactant
Reaction Step Three
Name
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
F Bonnichon, G Grabner, G Guyot… - Journal of the Chemical …, 1999 - pubs.rsc.org
The photochemistry of 5-chloro-2-hydroxybenzonitrile 1 was studied in aqueous solution using transient absorption spectroscopy and product analysis. The triplet carbene 3-cyano-4-…
Number of citations: 28 pubs.rsc.org
DB Harper, RL Wain - Annals of Applied Biology, 1971 - Wiley Online Library
The metabolism of certain 2,6‐disubstituted phenols that possess high auxin activity in the pea segment, pea curvature and tomato‐leaf epinasty tests, but are much less active in the …
Number of citations: 10 onlinelibrary.wiley.com
MF Ansell, BW Nash, DA Wilson - Journal of the Chemical Society …, 1963 - pubs.rsc.org
FOR our work on the Diels-Alder reaction we required a wide range of substitutedp-benzoquinones. The most usual precursor of a quinone is the corresponding quinol, $-aminophenol, …
Number of citations: 3 pubs.rsc.org
F Bonnichon, C Richard - Journal of Photochemistry and Photobiology A …, 1998 - Elsevier
The photolysis of 3-hydroxybenzonitrile in water yields 2-amino-5-hydroxybenzaldehyde (I), 3-hydroxybenzaldehyde (II) and cyanohydroquinone (III). I is only observed at pH<4 …
Number of citations: 37 www.sciencedirect.com
RJ Bergeron, J Wiegand, JS McManis… - Journal of medicinal …, 2006 - ACS Publications
A series of iron chelators, three (S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid (DADFT) and three (S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic …
Number of citations: 33 pubs.acs.org
JA Valderrama, J Benites, M Cortés, D Pessoa-Mahana… - Tetrahedron, 2002 - Elsevier
(+)-Euryfuran adds regiospecifically to activated monosubstituted 1,4-benzoquinones under mild conditions to give the corresponding Michael adducts which, depending on the …
Number of citations: 31 www.sciencedirect.com
RR Hill, DR Roberts - Journal of Chemical Research, Synopses, 1998 - pubs.rsc.org
While the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is comparatively stable in sunlight, its positional isomer, 3,5-dibromo-2-hydroxybenzonitrile, degrades rapidly via a …
Number of citations: 1 pubs.rsc.org
JA Valderrama Guerrero, J Benites, ME Cortés Cortés… - 2002 - repositorio.uc.cl
AbstractÐ+)-Euryfuran adds regiospecifically to activated monosubstituted 1, 4-benzoquinones under mild conditions to give the corresponding Michael adducts which, depending on …
Number of citations: 0 repositorio.uc.cl
E Kobayashi, T Yoshino, S Aoshima… - Journal of Polymer …, 1995 - Wiley Online Library
A novel addition polymerization of 2‐cyano‐1,4‐benzenedithiol to 1,4‐diethynylbenzene was carried out by UV irradiation in toluene at 50C under nitrogen atmosphere. The …
Number of citations: 15 onlinelibrary.wiley.com
RE Al-Hamdany - 1972 - search.proquest.com
The work described in this Thesis is concerned with the following topics.(A) The synthesis of same hydroxyalkyl-1, 4-benzoquinones, and an investigation of their Diels-Alder products …
Number of citations: 0 search.proquest.com

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